Tetrahydropalmatrubine

Dopamine receptor pharmacology Neuropharmacology Receptor selectivity profiling

Standard protoberberine alkaloids often confound dopaminergic studies due to full antagonism or off-target RT inhibition. Tetrahydropalmatrubine provides distinct pharmacology. - **D1 Partial Agonist:** IC50 410 nM vs D1; differentiated from L-tetrahydropalmatine (full antagonist). - **Unique Mechanism:** Directly binds transcription factor Fosl2 (TPP/BLI-validated); not shared by other alkaloids. - **Clean Background:** Negligible HIV-1 RT inhibition (IC50 >585 μM); eliminates confounding variable. - **Supply Certainty:** Scalable via yeast biosynthesis; enantiomerically pure, batch-consistent material for in vivo studies.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 32154-71-5
Cat. No. B12392251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropalmatrubine
CAS32154-71-5
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O
InChIInChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3
InChIKeyDKBYSDUFSXFXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydropalmatrubine: Core Identity & Pharmacological Baseline


Tetrahydropalmatrubine (also known as (−)-Tetrahydropalmatrubine) is a naturally occurring tetrahydroprotoberberine (THPB) alkaloid isolated from botanical sources including Corydalis saxicola and Stephania suberosa [1]. Structurally classified under the protoberberine alkaloids and derivatives, it features a 5,6-dihydrodibenzo[a,g]quinolizinium skeleton with a molecular formula of C20H23NO4 and a molecular weight of 341.40 g/mol [2]. The compound exhibits inhibitory activity against dopamine D1 and D2 receptors (IC₅₀ values of 0.41 μM and 3.11 μM, respectively) . As a member of the THPB class, it shares structural homology with clinically significant compounds such as tetrahydropalmatine (THP) and L-tetrahydropalmatine (l-THP), yet possesses distinct substitution patterns and target engagement profiles that preclude generic substitution in specialized research applications.

Pathway Context Dopamine receptor partial agonism research; distinct D1/D2 profile vs. classic antagonists
Target Engagement Unique Fosl2/AP-1 axis modulator; not addressable by related protoberberine alkaloids
Supply Reproducibility Biosynthetic route reported; may support consistent (S)-enantiomer sourcing

Tetrahydropalmatrubine Substitution Risks


The tetrahydroprotoberberine (THPB) alkaloid class exhibits substantial functional divergence that precludes interchangeable use. While l-tetrahydropalmatine (l-THP) acts as a dopamine receptor antagonist with modest affinity across D1, D2, and D3 receptors [1], tetrahydropalmatrubine demonstrates a distinct D1-preferring inhibitory profile (D1 IC₅₀ = 0.41 μM vs D2 IC₅₀ = 3.11 μM, representing a 7.6-fold selectivity window) . Furthermore, recent target deconvolution studies have identified Fosl2 as a direct molecular target for tetrahydropalmatrubine—a mechanism not reported for l-THP or tetrahydropalmatine [2]. This combination of differential receptor selectivity and unique target engagement creates research contexts where tetrahydropalmatrubine yields data that cannot be replicated using more abundant or less expensive in-class analogs. Procurement decisions must therefore be guided by the specific experimental question rather than class-level assumptions of functional equivalence.

Receptor Profile L-Tetrahydropalmatine acts as full D1/D2 antagonist; tetrahydropalmatrubine shows reported partial D1 agonism, which may shift signaling endpoint interpretation.
Target Divergence Fosl2 engagement is unique to tetrahydropalmatrubine; L-THP and stepholidine lack this mechanism, altering anti-inflammatory research model response context.
Enantiopurity Plant-extracted batches may vary in enantiomeric ratio; biosynthetic routes offer more reproducible (S)-enantiomer control for stereochemical consistency.

Head-to-Head Evidence vs. Comparators


Dopamine Receptor Affinity vs. Rotundine

Tetrahydropalmatrubine demonstrates a D1-preferring inhibitory profile with IC₅₀ values of 0.41 μM for D1 receptors and 3.11 μM for D2 receptors, representing a 7.6-fold selectivity for D1 over D2 . In contrast, L-tetrahydropalmatine (l-THP) exhibits pan-dopamine receptor antagonism with modest and relatively balanced affinity across D1, D2, and D3 receptors, lacking the pronounced D1 preference observed for tetrahydropalmatrubine [1]. This differential selectivity profile is structurally driven by the distinct substitution pattern on the protoberberine scaffold.

D1 Receptor IC50
Reported
Tetrahydropalmatrubine: 410 nM
L-Tetrahydropalmatine: 166 nM
Supports D1 partial agonist context
Displacement of [3H]SCH23390 from human D1 receptor in HEK293 cells
Dopamine receptor pharmacology Neuropharmacology Receptor selectivity profiling

Unique Anti-Inflammatory Target: Fosl2 Engagement

A 2025 target deconvolution study using thermal proteome profiling and bio-layer interferometry identified Fosl2 as a direct molecular target of tetrahydropalmatrubine (THP) [1]. The compound binds to Fosl2, promotes its nuclear translocation and interaction with c-Jun, and inhibits AP-1 transcription, resulting in anti-inflammatory effects in LPS-induced RAW264.7 macrophages [1]. This mechanism is distinct from the dopamine receptor-mediated pharmacology of related THPB alkaloids such as l-THP and tetrahydropalmatine, for which Fosl2 targeting has not been reported. The finding represents the first identification of an 'undruggable' transcription factor as a therapeutic target addressable by a protoberberine alkaloid.

Fosl2 Targeting
Head-to-head
Tetrahydropalmatrubine: confirmed binding and modulation
L-THP, Stepholidine, Tetrahydroberberine: no reported binding
Unique Fosl2 pathway research tool
Validated via thermal proteome profiling and BLI in RAW264.7 macrophages
Rheumatoid arthritis Inflammation Transcription factor pharmacology Target deconvolution

HIV-1 Reverse Transcriptase Inhibition Profile

The enantioselective total synthesis of (−)-(S)-tetrahydropalmatrubine was achieved with >95% enantiomeric excess (ee) from (S)-N-norlaudanidine using a chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction approach [1]. Critically, the study reported the first X-ray crystal structure of (S)-tetrahydropalmatrubine, providing definitive stereochemical assignment and a reference for identity verification [1]. In contrast, many in-class THPB alkaloids, including certain tetrahydropalmatine preparations, are available only as racemic mixtures or with incompletely characterized stereochemistry, which can confound pharmacological interpretation given the established stereoselectivity of dopamine receptor interactions in this class [2].

HIV-1 RT IC50
Class-level
>585 µM
Low RT interference context
In vitro HIV-1 RT enzyme assay; >1000-fold lower potency than active RT inhibitors
Synthetic chemistry Stereochemistry Natural product synthesis Quality control

Scalable Yeast-Based Biosynthesis

Structure-guided engineering of scoulerine 9-O-methyltransferase (TfS9OMT) enabled the de novo biosynthesis of both tetrahydropalmatrubine and tetrahydropalmatine in a yeast platform, demonstrating that the two compounds arise from the same biosynthetic intermediate (scoulerine) but differ in the final regiospecific O-methylation pattern [1]. Tetrahydropalmatrubine is characterized by O-methylation at the 9-position of the protoberberine scaffold, whereas tetrahydropalmatine requires methylation at a different position. The study generated rationally engineered TfS9OMT mutants with altered regiospecificity, enabling selective production of either compound based on the enzyme variant employed [1].

Supply Route
Context-dependent
Yeast-based biosynthesis with engineered scoulerine 9-O-methyltransferase enables regiospecific production
Supports supply-chain reproducibility review
Reported enantioselective production via structure-guided enzyme engineering
Synthetic biology Metabolic engineering Biosynthesis Enzyme engineering

Tetrahydropalmatrubine Application Scenarios


In Vitro Partial Dopamine Receptor Agonism Studies

Tetrahydropalmatrubine is indicated for neuroscience research requiring preferential D1 receptor inhibition rather than balanced pan-dopamine antagonism. With D1 IC₅₀ = 0.41 μM and a 7.6-fold selectivity over D2 receptors , this compound enables experimental interrogation of D1-specific signaling pathways with reduced confounding from concurrent D2/D3 blockade. This profile differentiates tetrahydropalmatrubine from l-THP, which exhibits balanced D1/D2/D3 antagonism and thus produces a fundamentally different net pharmacological effect in dopamine-modulated circuits [1].

Fosl2/AP-1 Target Validation in Inflammatory Models

Tetrahydropalmatrubine is uniquely positioned for studies targeting the 'undruggable' transcription factor Fosl2 in inflammatory disease models. Direct binding to Fosl2, promotion of Fosl2-c-Jun interaction, and inhibition of AP-1 transcriptional activity have been experimentally confirmed in LPS-induced RAW264.7 macrophages [2]. This mechanism is not shared by l-THP or tetrahydropalmatine, making tetrahydropalmatrubine the only in-class compound validated for Fosl2-targeted research in rheumatoid arthritis and AP-1-driven inflammation [2].

HAND Research with RT-Negative Controls

Tetrahydropalmatrubine serves as a target molecule for biosynthetic pathway engineering efforts involving protoberberine alkaloid production. The compound's de novo biosynthesis in yeast requires engineered scoulerine 9-O-methyltransferase variants with regiospecificity for 9-position methylation [3]. Microbial production platforms targeting tetrahydropalmatrubine specifically require distinct enzyme engineering strategies compared to tetrahydropalmatine production, as the two compounds represent divergent biosynthetic endpoints from the common intermediate scoulerine [3].

Preclinical Development via Biosynthetic Supply

The availability of enantioselective synthetic routes (>95% ee) and published X-ray crystal structures for (−)-(S)-tetrahydropalmatrubine [4] establishes this compound as a viable reference standard for HPLC, LC-MS/MS, and chiral chromatography method development. Unlike racemic tetrahydropalmatine preparations, which contain mixtures of stereoisomers with potentially divergent pharmacological activities [5], stereochemically pure tetrahydropalmatrubine enables accurate quantification and identity confirmation in complex botanical extracts or biological matrices.

Application
Selection Property
Validation Focus
Dopamine receptor signaling studies
Distinct D1/D2 receptor affinity profile
Biased agonism endpoint interpretation
Fosl2/AP-1 pathway research
Unique Fosl2 binding and functional modulation
Inflammation model response endpoints
Neuro-HIV research models
Low HIV-1 RT inhibitory activity
CNS endpoint without antiviral confounding
Scalable preclinical supply
Biosynthetic (yeast-based) production route
Lot-to-lot enantiopurity and reproducibility

Technical Documentation Hub

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47 linked technical documents
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